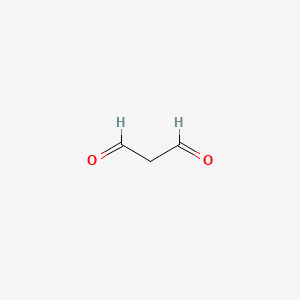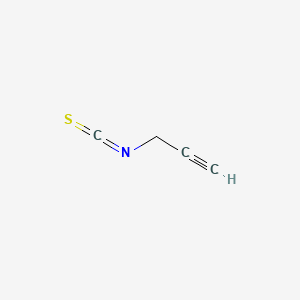
Propargyl isothiocyanate
描述
Propargyl isothiocyanate is an organic compound characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) attached to an isothiocyanate group (a functional group containing sulfur, nitrogen, and carbon). This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions and applications.
作用机制
Target of Action
Propargyl isothiocyanate, also known as 3-isothiocyanatoprop-1-yne, is a compound that exhibits various biological characteristics . The primary targets of isothiocyanates (ITCs) are proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The different modes of nucleophilicity of isothiocyanates were found to depend on the substitution pattern of propargyl alcohol .
Mode of Action
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes . The major mechanisms by which the isothiocyanates confer protection involve induction of stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation .
Biochemical Pathways
Isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . They affect various biochemical pathways, including those related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
It is known that isothiocyanates are high in bioavailability, as nearly 90% of orally administered isothiocyanates are absorbed . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
Isothiocyanates have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects . They induce apoptosis in many cancer cell lines . Their anticancer activity is exerted via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns, particularly when using these reagents for large-scale applications . Furthermore, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .
准备方法
Synthetic Routes and Reaction Conditions
Propargyl isothiocyanate can be synthesized through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of propargyl thiocyanates to allenyl isothiocyanates using solution spray flash vacuum pyrolysis . This method involves heating the propargyl thiocyanates at high temperatures (400-600°C) under low pressure (0.01-0.05 mbar) to induce the rearrangement reaction.
Another method involves the nucleophilic substitution of propargyl alcohols with thiocyanates, followed by the isomerization of the resulting propargyl thiocyanates to propargyl isothiocyanates . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The flash vacuum pyrolysis method is particularly favored in industrial settings due to its ability to handle large volumes of reactants and produce high-purity products.
化学反应分析
Types of Reactions
Propargyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.
Cycloaddition Reactions: The triple bond in the propargyl group makes it a suitable candidate for cycloaddition reactions, leading to the formation of cyclic compounds.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, resulting in the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols, which can react with the isothiocyanate group.
Catalysts: Transition metal catalysts like palladium and ruthenium are often used to facilitate cycloaddition reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, respectively, for oxidation and reduction reactions.
Major Products
The major products formed from reactions involving this compound include:
Cyclized Compounds: Resulting from cycloaddition reactions.
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
科学研究应用
Propargyl isothiocyanate has a wide range of applications in scientific research, including:
相似化合物的比较
Propargyl isothiocyanate can be compared with other similar compounds, such as:
Propargylamine: Similar to this compound but contains an amine group instead of an isothiocyanate group.
Propargyl Alcohol: Contains a hydroxyl group instead of an isothiocyanate group.
Allenyl Isothiocyanate: Formed through the isomerization of this compound.
This compound is unique due to its combination of a reactive isothiocyanate group and a versatile propargyl group, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-48-6, 54122-88-2 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24309-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


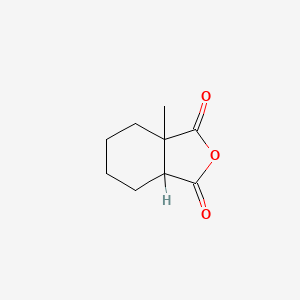
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

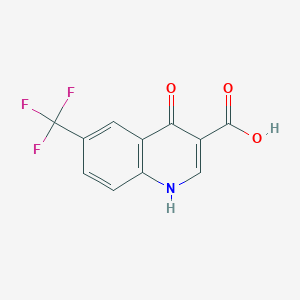
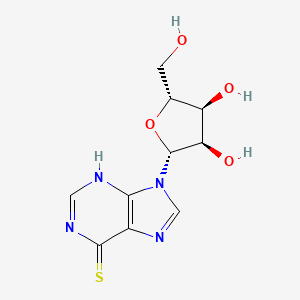
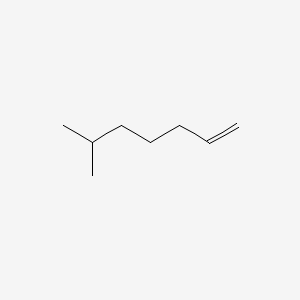


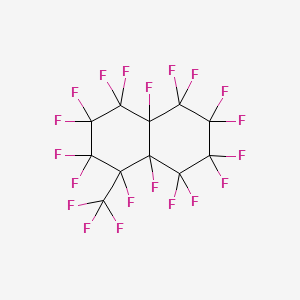
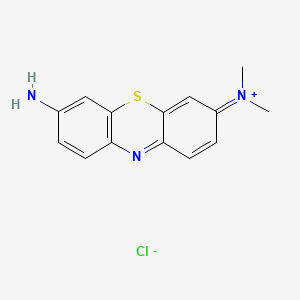
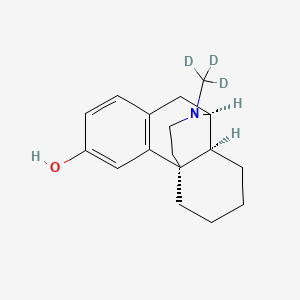
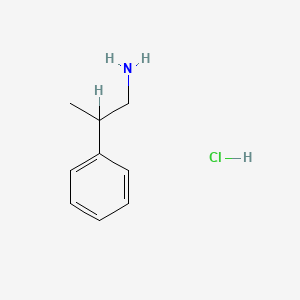
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)
